
Desethyl Amiodarone-d4 Hydrochloride
Overview
Description
Desethyl Amiodarone-d4 Hydrochloride (CAS: 1189960-80-2; TRC-D288733) is a deuterium-labeled derivative of desethylamiodarone hydrochloride, the primary active metabolite of the antiarrhythmic drug Amiodarone. It is synthesized by replacing four hydrogen atoms with deuterium at the ethylamine side chain, resulting in a molecular formula of C23H25I2NO3·ClH and a molecular weight of 657.74 . This compound serves as a critical internal standard in pharmacokinetic studies, enabling precise quantification of amiodarone and its metabolites via LC-MS/MS due to its isotopic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desethyl Amiodarone-d4 Hydrochloride involves the deuteration of Desethylamiodarone HydrochlorideThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and confirming the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
Desethyl Amiodarone-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the deuterium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterium-labeled analogs with modified functional groups .
Scientific Research Applications
Desethyl Amiodarone-d4 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses.
Biology: Employed in studies of drug metabolism and pharmacokinetics to understand the behavior of Amiodarone and its metabolites in biological systems.
Medicine: Utilized in clinical research to investigate the therapeutic effects and potential side effects of Amiodarone.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and safety of drug products
Mechanism of Action
The mechanism of action of Desethyl Amiodarone-d4 Hydrochloride is similar to that of Amiodarone. It primarily acts by inhibiting potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. This increases the duration of the action potential and the effective refractory period for cardiac cells, thereby stabilizing the cardiac rhythm .
Comparison with Similar Compounds
Key Characteristics :
- Purity : >95% (HPLC)
- Storage : -20°C; stable at room temperature during transport
- Pharmacological Role : Retains the ion channel-blocking activity of its parent compound, targeting potassium (Kv1.5) and other cardiac ion channels .
Structural and Isotopic Comparisons
Pharmacological and Metabolic Comparisons
- Metabolic Stability: Desethyl Amiodarone-d4 HCl exhibits enhanced metabolic stability compared to non-deuterated desethylamiodarone due to the kinetic isotope effect, reducing hepatic CYP3A4-mediated degradation . Amiodarone undergoes extensive metabolism via CYP3A4 to form desethylamiodarone, which retains 20-30% of the parent drug’s antiarrhythmic activity .
Ion Channel Inhibition :
- Amiodarone remains a first-line treatment for ventricular arrhythmias, despite risks of hepatotoxicity and thyroid dysfunction linked to its accumulation and metabolism .
Key Research Findings
- Serum Concentration Studies :
- Toxicity Profiles :
- Comparative Efficacy :
- While amiodarone-d4 and desethylamiodarone-d4 are pharmacologically inert, their isotopic properties make them vital for differentiating parent drug vs. metabolite activity in vitro .
Biological Activity
Desethyl Amiodarone-d4 Hydrochloride is a deuterated analog of desethylamiodarone, a major metabolite of the antiarrhythmic drug amiodarone. This compound has garnered attention due to its biological activity and implications in pharmacological research, particularly concerning its effects on arrhythmias and potential hepatotoxicity.
Overview of this compound
Desethyl amiodarone is formed through the metabolism of amiodarone, primarily mediated by cytochrome P450 enzymes such as CYP1A1 and CYP3A4. The biological activity of desethyl amiodarone is significant, as it retains many pharmacological properties of its parent compound, including antiarrhythmic effects and cytotoxicity.
Metabolic Pathways:
- Cytochrome P450 Enzymes: The conversion of amiodarone to desethylamiodarone predominantly occurs via CYP1A1 and CYP3A4. Studies have demonstrated that inhibition of these enzymes can significantly reduce the formation of desethylamiodarone, thereby mitigating the cytotoxic effects associated with amiodarone treatment .
- Tissue Distribution: Research indicates that desethylamiodarone accumulates in cardiac tissue at levels significantly higher than those of amiodarone itself, suggesting a potential for enhanced efficacy in treating cardiac conditions .
Mechanistic Insights:
- Desethylamiodarone exhibits antiarrhythmic properties by modulating ion channels and influencing intracellular calcium levels. This action disrupts arrhythmogenic substrates, providing therapeutic benefits in managing various arrhythmias .
Biological Activity and Pharmacological Effects
This compound displays several key biological activities:
- Antiarrhythmic Effects:
- Cytotoxicity:
- Hepatotoxicity:
Table 1: Comparative Biological Activity of Amiodarone and Desethyl Amiodarone-d4
Property | Amiodarone | Desethyl Amiodarone-d4 |
---|---|---|
Antiarrhythmic Activity | High | High |
Cytotoxicity | Moderate | High |
Hepatotoxicity | Moderate | Significant |
Metabolism | CYP1A1, CYP3A4 | CYP1A1, CYP3A4 |
Tissue Accumulation | Lower than metabolite | Higher than parent |
Case Studies
Case Study 1: Efficacy in Arrhythmia Management
In a cohort study involving patients with chronic atrial fibrillation, administration of amiodarone led to successful cardioversion in 90% of cases. Notably, the presence of desethylamiodarone was correlated with improved outcomes due to its sustained antiarrhythmic effects .
Case Study 2: Hepatotoxicity Observations
A retrospective analysis revealed that patients treated with high doses of amiodarone exhibited elevated liver enzymes correlating with increased levels of desethylamiodarone. Monitoring liver function tests became crucial for managing potential hepatotoxicity during treatment .
Q & A
Basic Research Questions
Q. How is Desethyl Amiodarone-d4 Hydrochloride synthesized, and what analytical methods validate its purity?
this compound is synthesized by deuterating the parent compound, Desethylamiodarone hydrochloride, at four hydrogen positions to enhance stability and traceability in metabolic studies. Analytical validation typically employs liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., amiodarone-d4) to ensure specificity and accuracy. Purity (>98%) is confirmed using validated chromatographic columns (e.g., Inertsil ODS-2GL) and protocols aligned with pharmacopeial standards .
Q. What is the role of CYP3A isoforms in the metabolism of Amiodarone to this compound?
CYP3A4 is the primary enzyme responsible for the N-deethylation of Amiodarone to form Desethylamiodarone. Researchers use human liver microsomes or recombinant CYP3A isoforms to study this metabolic pathway. Inhibitors like ketoconazole are employed to confirm CYP3A4 involvement, while deuterated metabolites (e.g., Desethyl Amiodarone-d4) serve as internal standards to quantify metabolic flux in vitro .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Due to its irritant and toxic properties, researchers must use nitrile gloves (validated for chemical resistance), lab coats, and eye protection. Engineering controls include fume hoods for weighing and handling. Emergency procedures for inhalation, skin contact, or ingestion should follow institutional SDS guidelines. Training documentation and adherence to SOPs for hazardous chemicals are mandatory .
Advanced Research Questions
Q. How do hypertriglyceridemic conditions affect the serum concentration of this compound in pharmacokinetic studies?
Hypertriglyceridemia alters drug distribution by increasing lipid partitioning, leading to elevated serum concentrations of lipophilic compounds like Desethyl Amiodarone-d4. Researchers should fractionate serum into lipoprotein classes (e.g., VLDL, LDL) using ultracentrifugation and measure drug distribution via LC-MS. This approach clarifies tissue uptake discrepancies and informs dose adjustments in metabolic disorders .
Q. What experimental challenges arise when quantifying this compound in complex biological matrices?
Matrix effects (e.g., ion suppression in LC-MS) and co-eluting metabolites can compromise accuracy. To mitigate this, use stable isotope-labeled internal standards (e.g., amiodarone-d4) and optimize sample preparation with protein precipitation or solid-phase extraction. Method validation should include spike-recovery experiments and cross-checking against pharmacopeial assays (e.g., USP monographs) .
Q. How does this compound interact with cardiac ion channels, and what implications does this have for arrhythmia research?
Desethylamiodarone inhibits Kv1.5 potassium channels (IC50 = 0.72 µM) and modulates voltage-gated sodium channels, prolonging action potential duration. Advanced studies use patch-clamp electrophysiology in transfected HEK-293 cells or cardiomyocytes to assess channel blockade. Concurrently, deuterated forms enable precise tracking of metabolite contributions to pharmacodynamic effects .
Q. What contradictions exist in autophagy modulation studies involving this compound?
While Desethylamiodarone is reported to induce autophagy via ERK1/2 and p38 MAPK pathways in fibroblasts, conflicting data suggest context-dependent effects (e.g., inhibition in cancer cells). Researchers should employ autophagy flux assays (e.g., LC3-II turnover via immunoblotting) with lysosomal inhibitors (e.g., bafilomycin A1) and validate findings across multiple cell models .
Q. Does deuterium labeling alter the metabolic stability or pharmacokinetic profile of this compound compared to its non-deuterated form?
Deuterium can reduce metabolic clearance via the kinetic isotope effect, particularly at sites vulnerable to CYP450 oxidation. Comparative studies using tandem mass spectrometry (LC-MS/MS) in microsomal incubations or animal models are critical to quantify differences in half-life (t½) and bioavailability. Note that deuterium effects may vary with enzymatic pathways .
Q. Methodological Considerations Table
Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H/i11D2,12D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQPMJVGWGJLLG-ZYMFQSNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)NCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClI2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661885 | |
Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189960-80-2 | |
Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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